molecular formula C15H21N3O2 B5746442 Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

Cat. No.: B5746442
M. Wt: 275.35 g/mol
InChI Key: HYSVKZRGQBZLJC-UHFFFAOYSA-N
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Description

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is a complex organic compound that features both morpholine and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone typically involves the reaction of morpholine with 4-phenylpiperazine under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the morpholine and piperazine rings .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated as a candidate for drug development, particularly in the treatment of neurological disorders .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target receptor .

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholino-1-(4-phenylpiperazino)ethan-1-one
  • N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides
  • 1-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-3-aryl-2-yl-ureas

Uniqueness

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone stands out due to its unique combination of morpholine and piperazine rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where its structural features can be exploited for drug development .

Biological Activity

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is a compound that has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiviral, antimicrobial, and antidiabetic properties, along with relevant case studies and research findings.

Chemical Structure

This compound can be represented by the following structure:

C13H18N3O CID 700139 \text{C}_{13}\text{H}_{18}\text{N}_{3}\text{O}\quad \text{ CID 700139 }

This compound features a morpholine ring, a piperazine moiety, and a phenyl group, contributing to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections detail its antiviral, antimicrobial, and antidiabetic properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of morpholine derivatives. For instance, compounds structurally similar to this compound have shown significant inhibitory effects against influenza viruses. A docking study indicated that related compounds interact effectively with viral proteins such as neuraminidase, demonstrating binding affinities in the micromolar range .

Table 1: Antiviral Activity of Morpholine Derivatives

CompoundVirus TypeBinding Affinity (kcal/mol)Reference
Morpholin derivative AH1N1 Neuraminidase-6.6
Morpholin derivative BH3N2 Hemagglutinin-6.7

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that derivatives containing morpholine and piperazine groups exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The introduction of specific substituents on the phenyl ring has been shown to enhance this activity significantly.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound with thiomorpholineS. aureus15.8 µM
Compound with piperazineMRSA31.6 µM
Morpholin derivative CC. albicans8.0 µM

Antidiabetic Activity

Morpholine derivatives have been investigated for their potential as antidiabetic agents. Research indicates that certain compounds can inhibit α-glucosidase activity effectively, which is crucial for managing blood glucose levels in diabetic patients. The structure–activity relationship (SAR) studies suggest that modifications on the morpholine and piperazine rings can enhance their inhibitory potency.

Table 3: Antidiabetic Activity of Morpholine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Morpholine derivative Dα-glucosidase8.9
Piperazine derivative Eα-glucosidase0.85

Case Studies

Several case studies highlight the effectiveness of morpholine and piperazine derivatives in clinical settings:

  • Antiviral Efficacy : A study demonstrated that a morpholine-based compound significantly reduced viral loads in infected cell cultures, suggesting potential for therapeutic applications against influenza .
  • Antimicrobial Trials : Clinical trials involving morpholine derivatives showed promising results in treating bacterial infections resistant to conventional antibiotics, highlighting their role as novel antibacterial agents .
  • Diabetes Management : Preclinical studies revealed that morpholine derivatives effectively lowered blood glucose levels in diabetic animal models, supporting their potential use in diabetes therapy .

Properties

IUPAC Name

morpholin-4-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-15(18-10-12-20-13-11-18)17-8-6-16(7-9-17)14-4-2-1-3-5-14/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSVKZRGQBZLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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